3-Amino-1-(2-methoxyethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2/c1-9-3-2-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGZMJCZCMERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Amino 1 2 Methoxyethyl Urea
Detailed Mechanistic Studies of Principal Reactions
Elucidation of Reaction Intermediates
No research articles or experimental data were found that identify or propose specific reaction intermediates involved in the chemical transformations of 3-Amino-1-(2-methoxyethyl)urea. The study of reaction intermediates, which are transient species formed during a chemical reaction, is crucial for understanding the step-by-step pathway of a reaction. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational chemistry are typically employed for their detection and characterization. The absence of such studies for this compound means that its reaction pathways at a molecular level remain uncharacterized.
Kinetic and Thermodynamic Analysis of Reaction Pathways
Similarly, there is a lack of available data on the kinetic and thermodynamic analysis of reactions involving this compound. Kinetic studies would provide information about the rates of reaction, the factors that influence them (e.g., temperature, concentration, catalysts), and would allow for the determination of rate laws and activation energies. Thermodynamic analysis would offer insights into the energy changes that occur during a reaction, including enthalpy, entropy, and Gibbs free energy, which determine the spontaneity and equilibrium position of a chemical process. Without experimental or computational data, a quantitative understanding of the reaction dynamics and energy profiles for this compound is not possible.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Techniques for Structural Detail
Advanced spectroscopic methods are indispensable for elucidating the complex structures of molecules like 3-Amino-1-(2-methoxyethyl)urea and its derivatives.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of structural elucidation in solution. While basic one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, multi-dimensional techniques are required to piece together the complete molecular puzzle. mdpi.com Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the 2-methoxyethyl chain and the aminourea backbone. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively assigning each proton to its directly attached carbon and mapping longer-range (2-3 bond) H-C correlations, respectively. mdpi.com These correlations would confirm the connectivity of the methoxy (B1213986) group to the ethyl chain, the ethyl chain to the urea (B33335) nitrogen, and the amino group to the other urea nitrogen. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximity of atoms, providing critical insights into the preferred solution-state conformation. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS is a vital tool for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would yield a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₄H₁₁N₃O₂. bohrium.com In the study of its derivatives or potential reaction products, HRMS is invaluable for identifying and confirming the structures of the new chemical entities formed. bohrium.com Fragmentation analysis within the mass spectrometer can also provide structural information by showing characteristic losses of moieties like the methoxyethyl group or the amino group.
Solid-State Structural Analysis
While solution-state techniques describe the molecule's average or dynamic structure, solid-state analysis provides a static, high-resolution snapshot of its conformation and intermolecular interactions in the crystalline form.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. researchgate.net This technique would provide accurate data on bond lengths, bond angles, and torsion angles of this compound. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which are critical in defining the crystal packing. The urea and terminal amino groups are strong hydrogen bond donors, while the carbonyl oxygen, methoxy oxygen, and nitrogen atoms are potential acceptors. X-ray analysis would show how these groups interact with neighboring molecules in the crystal lattice. researchgate.net
Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis, based on typical values for urea derivatives. nih.gov
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.25 |
| C-N (Urea) | 1.37 | |
| N-N | 1.45 | |
| C-O (Methoxy) | 1.42 | |
| Bond Angles (°) | N-C-N (Urea) | 118 |
| O=C-N | 121 | |
| C-O-C (Methoxy) | 112 | |
| Intermolecular Interactions | N-H···O=C Hydrogen Bond | Present |
| N-H···N Hydrogen Bond | Possible |
Conformational Analysis of the Urea Moiety and Side Chains
The bonds connecting the side chains to the urea core and the bonds within the side chains themselves are subject to hindered rotation, leading to preferred conformations. The rotation around the C-N bonds of the urea has a significant energy barrier due to their partial double bond character. researchgate.net For the 2-methoxyethyl side chain, the gauche and anti conformations around the C-C and C-O bonds are of particular interest, as they determine the spatial relationship between the urea core and the terminal methoxy group. The anomeric effect might also play a role in influencing the conformations around the C-O bond of the methoxyethyl group. rsc.org Low-temperature NMR studies can be used to measure these rotational barriers and identify the most stable conformers. acs.org
| Bond | Description | Estimated Rotational Barrier (kcal/mol) | Preferred Conformation |
|---|---|---|---|
| Urea C-N | Rotation of side chains relative to carbonyl | 15-20 | Planar or near-planar |
| Ethyl C-C | Rotation within the ethyl chain | 3-5 | Gauche or Anti |
| Ethyl C-O | Rotation of the methoxy group | 1-3 | Gauche or Anti |
The conformational properties of the urea moiety are heavily influenced by resonance. The delocalization of lone pairs from the nitrogen atoms into the carbonyl group gives the C-N bonds significant partial double-bond character. nih.gov
This can be represented by three main resonance structures:
Structure A: The neutral, primary structure with a carbon-oxygen double bond.
Structure B & C: Zwitterionic structures where a lone pair from one of the nitrogen atoms forms a double bond with the carbon, and the carbonyl oxygen carries a negative charge.
This resonance has two major consequences for the molecule's conformation. First, it forces the geometry around the urea C and N atoms to be planar or nearly planar. nih.gov Second, it creates a substantial energy barrier to rotation around the C-N bonds, which restricts the number of accessible conformations and makes the urea unit a relatively rigid linker. researchgate.net The substitution on the nitrogen atoms, in this case by an amino group and a 2-methoxyethyl group, will influence the relative contribution of these resonance structures and the precise nature of the conformational preferences. nih.gov
Theoretical and Computational Chemistry of 3 Amino 1 2 Methoxyethyl Urea
Electronic Structure and Bonding Characteristics
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For 3-Amino-1-(2-methoxyethyl)urea, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide optimized geometries, atomic charges, and vibrational frequencies. mdpi.comnih.gov
The calculated ground state properties reveal the distribution of electron density within the molecule. The oxygen atom of the carbonyl group and the nitrogen atoms are expected to possess negative partial charges, indicating their nucleophilic character. Conversely, the carbonyl carbon and the protons of the amino and urea (B33335) groups will exhibit positive partial charges, highlighting potential electrophilic sites. These calculations provide a quantitative basis for understanding the molecule's polarity and intermolecular interactions. rsc.org
Table 1: Calculated Ground State Properties of this compound (Illustrative) Note: This table is illustrative and based on typical values for similar urea derivatives. Specific experimental or high-level computational data for this compound is not readily available in the searched literature.
| Property | Calculated Value |
|---|---|
| Dipole Moment | ~4-6 D |
| Total Energy | Varies with level of theory |
| NBO Charges | O(carbonyl): ~ -0.6e, N(urea): ~ -0.5e, C(carbonyl): ~ +0.8e |
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the amino group and the urea nitrogens, signifying these as the primary sites for nucleophilic attack. The LUMO is likely centered on the carbonyl carbon of the urea group, making it the most probable site for electrophilic attack. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 2: Frontier Molecular Orbital Properties of Urea Derivatives (Illustrative) Note: This table presents typical HOMO, LUMO, and energy gap values for substituted ureas to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Urea | -7.8 | 1.5 | 9.3 |
| Methylurea | -7.5 | 1.3 | 8.8 |
| Phenylurea | -6.9 | 0.8 | 7.7 |
Computational Conformational Analysis
The conformational landscape of this compound is complex due to the presence of several rotatable bonds, particularly within the methoxyethyl side chain. Understanding the accessible conformations and their relative energies is crucial for predicting its interactions with other molecules.
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, PES scans around the C-N, C-C, and C-O bonds of the methoxyethyl group can identify the most stable conformers and the energy barriers between them. figshare.com Studies on similar alkyl-substituted ureas have shown the existence of cis and trans isomers with respect to the urea C-N bond, with the trans isomer often being more stable. figshare.com The flexible methoxyethyl chain likely introduces additional low-energy conformations.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. researchgate.net An MD simulation of this compound in a solvent like water would reveal the time-averaged conformational preferences and the flexibility of the molecule. researchgate.net It would also provide insights into the hydrogen bonding patterns between the urea and amino groups with solvent molecules, which can significantly influence its solubility and reactivity. researchgate.net The inversion between different conformations of urea derivatives can be a slow process, which presents challenges for standard simulation protocols. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model potential reaction pathways of this compound and to characterize the transition states involved. This is particularly valuable for understanding its synthesis, decomposition, or its role in more complex chemical processes.
Theoretical studies on the thermal decomposition of urea derivatives suggest that they often proceed through four-center pericyclic reactions to yield isocyanates and amines. nih.govacs.org For this compound, a plausible decomposition pathway could involve the formation of 2-methoxyethyl isocyanate and hydrazine (B178648). Computational modeling of this reaction would involve locating the transition state structure and calculating the activation energy, providing a quantitative measure of the reaction's feasibility. nih.govacs.org The characterization of transition states is a critical step in understanding the kinetics of a reaction. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of a molecule, which can aid in its identification and characterization. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
For this compound, such calculations would involve optimizing the molecule's geometry to find its most stable conformation. Following this, the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁴N, ¹⁷O) could be computed to predict the NMR chemical shifts. Similarly, the calculation of the Hessian matrix would yield the vibrational frequencies and their corresponding intensities, allowing for a theoretical IR spectrum to be generated.
Despite the utility of these methods, there is no specific research in the public domain that presents predicted spectroscopic data for this compound.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key Vibrational Frequencies (cm⁻¹) | Data not available |
Note: This table is for illustrative purposes only, as no published computational data exists for this compound.
Acid-Base Properties and pKa Predictions
The acid-base properties of a molecule are crucial for understanding its behavior in different chemical and biological environments. The pKa value, which indicates the strength of an acid, can be predicted using various computational methods. These methods often involve calculating the Gibbs free energy change for the deprotonation or protonation of the molecule in a solvent, typically water.
For this compound, the primary amino group (-NH₂) and the urea moiety present potential sites for protonation and deprotonation. Computational pKa prediction would involve modeling these processes, often using continuum solvation models to account for the effect of the solvent.
A thorough search of chemical databases and scientific literature did not yield any published studies on the experimental or computationally predicted pKa values for this compound.
Intermolecular Interactions and Supramolecular Chemistry Modeling
The study of intermolecular interactions is fundamental to understanding how molecules recognize and bind to each other, forming larger supramolecular assemblies. For this compound, the presence of hydrogen bond donors (the amino and urea N-H groups) and acceptors (the carbonyl and methoxy (B1213986) oxygens) suggests a high potential for forming intricate hydrogen bonding networks.
However, there is currently a lack of specific computational research focused on the intermolecular interactions and supramolecular chemistry of this compound.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Chemical Synthesis
3-Amino-1-(2-methoxyethyl)urea is a valuable chemical intermediate, serving as a versatile building block in the creation of more complex molecules. Its structure, which features a reactive amino group and a urea (B33335) functional group, allows for a variety of chemical transformations.
Precursor for the Synthesis of Diverse Organic Scaffolds
The presence of both a primary amine and a urea moiety makes this compound a useful precursor for synthesizing a range of organic scaffolds. The amino group can readily participate in reactions such as N-acylation, Schiff base formation, and reductive amination, allowing for the introduction of diverse substituents. The urea group can engage in hydrogen bonding and act as a linker or a pharmacophore in biologically active molecules. nih.gov For instance, the urea functionality is a key component in many compounds designed for medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov
The synthesis of various heterocyclic compounds can be initiated from precursors like this compound. For example, it can be a starting material for creating substituted pyrimidines, imidazoles, or other nitrogen-containing ring systems that are prevalent in pharmaceuticals and agrochemicals. nih.govgoogle.com The methoxyethyl group can also influence the solubility and conformational properties of the final products.
Use in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. tcichemicals.com These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. tcichemicals.com
This compound, with its nucleophilic amino group, is a suitable component for various MCRs. For example, it can participate in Ugi and Biginelli-type reactions. tcichemicals.comorganic-chemistry.org In a hypothetical Ugi four-component reaction, it could provide the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino carboxamide. Similarly, in a Biginelli-like reaction, it could serve as the urea component, condensing with an aldehyde and a β-ketoester to form dihydropyrimidinones, a class of compounds with a wide range of biological activities. tcichemicals.com The ability to use this compound in MCRs opens up avenues for the rapid synthesis of libraries of complex molecules for drug discovery and materials science. organic-chemistry.org
Applications in Polymer and Supramolecular Chemistry
The unique structural features of this compound, particularly the urea group's capacity for strong and directional hydrogen bonding, make it a valuable monomer in the fields of polymer and supramolecular chemistry.
Incorporation into Polymer Backbones or Side Chains
The bifunctionality of this compound allows for its incorporation into polymeric structures. The primary amino group can be reacted with suitable comonomers to integrate the urea moiety into either the main polymer backbone or as a pendant side chain. For example, it can be reacted with diisocyanates or activated dicarboxylic acids to form polyureas or polyamides, respectively.
The inclusion of the urea group can significantly influence the properties of the resulting polymer. The strong hydrogen bonding between urea groups can lead to the formation of physical crosslinks, enhancing the mechanical strength and thermal stability of the material. googleapis.com These interactions can also induce self-assembly and the formation of ordered nanostructures within the polymer matrix. Furthermore, the hydrophilic methoxyethyl group can improve the polymer's solubility in certain solvents and its compatibility with other materials.
Design of Supramolecular Assemblies based on Urea Hydrogen Bonding
Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. mdpi.com The urea group is a particularly effective motif for constructing supramolecular assemblies due to its ability to form strong, directional, and predictable hydrogen bonds. nih.govresearchgate.net The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.
This allows this compound and its derivatives to self-assemble into well-defined one-, two-, or three-dimensional structures, such as tapes, sheets, and helical fibers. worktribe.comacs.org The formation and stability of these assemblies can be influenced by factors such as solvent polarity and temperature. worktribe.com These supramolecular structures have potential applications in areas like gel formation, liquid crystals, and the development of responsive materials where the assembly and disassembly can be controlled by external stimuli. worktribe.com
Development of Functional Materials (e.g., CO2 selective adsorbents via postsynthetic modification)
A significant application of this compound and similar amino-containing compounds is in the development of functional materials for carbon dioxide (CO2) capture. One promising strategy involves the postsynthetic modification of porous materials, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs). rsc.orgrsc.orgeeer.org
In this approach, the porous framework is first synthesized and then chemically modified to introduce functional groups that have a high affinity for CO2. The primary amino group of this compound makes it an excellent candidate for grafting onto the surface of these materials. The amine functionalization significantly enhances the CO2 adsorption capacity and selectivity of the material, particularly at low pressures relevant to post-combustion capture from flue gas. rsc.orgchemrxiv.org The amine groups interact with the acidic CO2 molecules through the formation of carbamates, a chemical interaction that is stronger than the physical adsorption that occurs in the unmodified material. rsc.org
Table 1: Research Findings on Amine-Functionalized CO2 Adsorbents
| Material | Modification Strategy | Key Finding | Reference |
| Porous Aromatic Framework (PAF)-5 | Post-synthetic modification with various amines | Amine-functionalized PAFs showed significantly enhanced CO2 adsorption capacity. | rsc.org |
| MIL-100(Fe) | Post-synthetic modification with diethylenetriamine (B155796) (DETA) | DETA-functionalized MOF exhibited higher CO2 adsorption and selectivity over N2. | rsc.org |
| NH2-Cr-BDC | Covalent grafting of polyamines | Covalently grafted amines showed enhanced CO2 uptake and stability. | chemrxiv.org |
| Mg-MOF-74 | Amino-functionalization during synthesis | Amino-functionalized Mg-MOF showed high CO2 adsorption capacity. | eeer.org |
Analytical Methodologies for Purity and Reaction Monitoring
Chromatographic Techniques for Quantitative Analysis and Purity Profiling (e.g., Advanced HPLC-UV/MS, GC-MS)
Chromatographic methods are indispensable for the quantitative analysis and purity assessment of "3-Amino-1-(2-methoxyethyl)urea," allowing for the separation and detection of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection (HPLC-UV/MS)
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like "this compound." Coupling HPLC with both UV and mass spectrometry (MS) detectors provides comprehensive analytical data.
Reversed-Phase HPLC: A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Due to the polarity of "this compound," a mobile phase with a high aqueous content may be necessary. A gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, can effectively separate the target compound from less polar impurities. The inclusion of additives like formic acid in the mobile phase can improve peak shape and ionization efficiency for MS detection. researchgate.netscispace.com
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase chromatography, HILIC is a valuable alternative. scispace.com In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This allows for the retention and separation of polar analytes like "this compound."
Detection:
UV Detection: The urea (B33335) chromophore in "this compound" allows for detection at low UV wavelengths, typically around 210 nm. weber.hu
Mass Spectrometric (MS) Detection: Electrospray ionization (ESI) is a suitable ionization technique for "this compound," producing a protonated molecule [M+H]⁺. MS detection offers high selectivity and sensitivity, and tandem MS (MS/MS) can be used for structural confirmation and to differentiate isomers. researchgate.netacs.org
Table 1: Illustrative HPLC-UV/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| MS Detector | ESI-Positive |
| Scan Range | m/z 50-500 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution analytical technique, but its application to polar and thermally unstable compounds like ureas can be challenging. researchgate.netacs.org Direct analysis of "this compound" by GC-MS is often not feasible due to its low volatility and potential for thermal degradation in the injector and column. Therefore, derivatization is typically required to increase volatility and thermal stability. weber.huresearchgate.net
Derivatization: The primary amino group and the urea functionality can be derivatized. Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce more volatile and thermally stable derivatives suitable for GC analysis. acs.org
Analysis: The resulting derivatives can be separated on a non-polar capillary column (e.g., DB-5ms) and detected by mass spectrometry. mdpi.com The fragmentation patterns observed in the mass spectrum can be used for identification and quantification.
Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 50-600 |
Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., In-situ IR, Raman Spectroscopy)
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable information on reaction kinetics, intermediates, and endpoints without the need for sampling.
In-situ Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. An ATR probe can be immersed directly into the reaction mixture, allowing for continuous data acquisition. researchgate.net
Monitoring Reaction Components: The synthesis of "this compound" can be monitored by tracking the characteristic vibrational bands of the reactants, intermediates, and the final product. For example, the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl (C=O) stretching vibration (around 1630-1680 cm⁻¹) would indicate the progress of the reaction. researchgate.net The N-H stretching and bending vibrations of the reactants and product can also be monitored. ccspublishing.org.cnoaepublish.com
Raman Spectroscopy
Raman spectroscopy is another valuable technique for in-situ reaction monitoring. It is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. hovione.comspiedigitallibrary.org
Complementary Information: Raman spectroscopy provides complementary information to IR spectroscopy. It is sensitive to non-polar bonds and symmetric vibrations. The formation of the urea backbone and changes in the C-N and C-C bonds can be tracked. chemrxiv.orgbeilstein-journals.org
Polymorph and Crystallization Monitoring: In addition to monitoring the chemical conversion, Raman spectroscopy can be used to monitor the crystallization process and identify different polymorphic forms of the final product in real-time. hovione.com
Table 3: Potential Spectroscopic Bands for Monitoring the Synthesis of this compound
| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Change During Reaction |
| Isocyanate (N=C=O) | IR | 2250-2275 | Decrease |
| Amine (N-H bend) | IR | 1590-1650 | Change |
| Urea (C=O stretch) | IR | 1630-1680 | Increase |
| Urea (C-N stretch) | Raman | 1000-1100 | Increase |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility for GC analysis or its detectability for HPLC analysis. weber.huresearchgate.net
For HPLC Analysis
While "this compound" can be detected by UV, derivatization can significantly enhance sensitivity, especially when using fluorescence detection. pjoes.com
Fluorescent Labeling: The primary amino group of "this compound" can be reacted with a fluorescent tagging reagent. Common reagents include:
o-Phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form highly fluorescent isoindole derivatives.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) , which reacts with both primary and secondary amines to form stable, fluorescent urea derivatives. pjoes.com
For GC Analysis
As previously mentioned, derivatization is often essential for the GC-MS analysis of ureas.
Acylation: Reaction with fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), can create more volatile and electron-capturing derivatives, which are highly sensitive for detection by electron capture detection (ECD) or MS. acs.org
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogens on the amine and urea nitrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. researchgate.net
Table 4: Common Derivatization Reagents for the Analysis of this compound
| Analytical Technique | Derivatizing Reagent | Target Functional Group | Purpose |
| HPLC-Fluorescence | o-Phthalaldehyde (OPA)/Thiol | Primary Amine | Enhanced Sensitivity |
| HPLC-Fluorescence | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Amine | Enhanced Sensitivity |
| GC-MS | Heptafluorobutyric anhydride (HFBA) | Amine, Urea | Increased Volatility and Sensitivity |
| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Urea | Increased Volatility and Thermal Stability |
Future Research Directions and Emerging Trends
Exploration of Novel and Highly Efficient Catalytic Synthetic Routes
The synthesis of urea (B33335) derivatives is a well-established field, yet the quest for more efficient, sustainable, and selective methods continues. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022). nih.gov Future research will likely focus on developing novel catalytic systems for the synthesis of 3-Amino-1-(2-methoxyethyl)urea that are both environmentally friendly and economically viable.
Key areas of exploration could include:
Catalytic Carbon Dioxide Activation: Utilizing carbon dioxide as a C1 building block is a highly sought-after green chemistry approach. nii.ac.jp Research into catalysts, such as those based on oxovanadium(V), that can facilitate the reaction of amines with CO2 under ambient pressure to form unsymmetrical ureas could be a significant breakthrough. nii.ac.jp
Microwave-Assisted Synthesis: This technique has been shown to enhance reaction rates and yields for the synthesis of various urea derivatives. smolecule.comijamtes.org Applying microwave irradiation to the synthesis of this compound could lead to more efficient and faster production. smolecule.comijamtes.org
Flow Chemistry: The use of mesofluidic flow reactors for reactions like the Curtius rearrangement offers a safe and efficient way to handle potentially hazardous intermediates, such as isocyanates, in the synthesis of urea-linked compounds. researchgate.net
Investigation of New Chemical Transformations and Derivatization Strategies
The functional groups present in this compound—the primary amino group, the urea moiety, and the methoxyethyl chain—offer numerous possibilities for chemical transformations and the creation of a diverse library of derivatives.
Future derivatization strategies could focus on:
N-Alkylation and N-Arylation: The amino group can be further functionalized through reactions with various electrophiles to introduce new substituents, potentially modulating the compound's properties.
Reactions at the Urea Moiety: The urea functional group can participate in a range of reactions, including hydrolysis and condensation with aldehydes or ketones. smolecule.com These transformations can lead to the formation of new heterocyclic structures or polymers.
Derivatization for Analytical Purposes: The development of derivatization methods using agents like urea can improve the separation and detection of amino compounds in complex mixtures by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work.
For this compound, computational studies could be employed to:
Predict Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can aid in designing new synthetic routes and predicting the products of chemical transformations.
Structure-Property Relationship Studies: Computational models can help in understanding how modifications to the chemical structure of this compound would affect its physical and chemical properties. This is particularly relevant for designing new materials with specific characteristics.
Predicting Spectroscopic Data: Quantum chemical calculations can predict spectroscopic properties like NMR chemical shifts, which can aid in the characterization of newly synthesized derivatives. researchgate.net
Expansion of Applications in Novel Materials and Chemical Technologies
The unique combination of functional groups in this compound suggests its potential use as a building block in the development of new materials and chemical technologies.
Potential future applications include:
Polymer Chemistry: The urea and amino functionalities can participate in polymerization reactions, leading to the formation of novel polymers. These materials could have interesting properties due to the presence of hydrogen bonding and the flexible methoxyethyl side chain.
Material Science: Urea derivatives are known to form hydrogen-bonded networks, which can be exploited in the design of supramolecular structures and functional materials. smolecule.com The methoxyethyl group could influence the self-assembly properties of the molecule.
Coordination Chemistry: The nitrogen and oxygen atoms in this compound can act as ligands, forming complexes with metal ions. These complexes could have catalytic or material applications.
Q & A
Q. What protocols ensure safe handling of this compound given structural analogs’ mutagenic risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
